molecular formula C13H15NO2 B8538162 5-(4-Methoxyphenyl)-6-methyl-3,4-dihydropyridin-2(1H)-one CAS No. 89733-51-7

5-(4-Methoxyphenyl)-6-methyl-3,4-dihydropyridin-2(1H)-one

Cat. No. B8538162
Key on ui cas rn: 89733-51-7
M. Wt: 217.26 g/mol
InChI Key: QNLOVDFNIXZURO-UHFFFAOYSA-N
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Patent
US04431651

Procedure details

A mixture containing 9 g of 3,4-dihydro-5-(4-methoxyphenyl)-6-methyl-2(1H)-pyridinone, 100 ml of collidine and 38 g of lithium iodide was heated under reflux for 28 hours and then concentrated to dryness on a rotary evaporator. The residue was dissolved in 100 ml of water and again concentrated to dryness on a rotary evaporator; this process was repeated twice to remove the last traces of collidine. The solid residue was dissolved in water and the aqueous solution acidified with concentrated hydrochloric acid. The gummy solid that separated on chilling was collected, washed with water, dried at room temperature, recrystallized from ether-isopropyl alcohol using decolorizing charcoal and then chromatographed over 100 g of silica gel using 5% methanol in ether as eluant to produce 3.1 g of 3,4-dihydro-5-(4-hydroxyphenyl)-6-methyl-2(1H)-pyridinone, m.p. 197°-200° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH2:10][CH2:11][C:12](=[O:16])[NH:13][C:14]=2[CH3:15])=[CH:5][CH:4]=1.[I-].[Li+]>N1C(C)=CC(C)=CC=1C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH2:10][CH2:11][C:12](=[O:16])[NH:13][C:14]=2[CH3:15])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1CCC(NC1C)=O
Name
Quantity
38 g
Type
reactant
Smiles
[I-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
N1=C(C=C(C=C1C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 28 hours
Duration
28 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove the last traces of collidine
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
The gummy solid that separated
TEMPERATURE
Type
TEMPERATURE
Details
on chilling
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at room temperature
CUSTOM
Type
CUSTOM
Details
recrystallized from ether-isopropyl alcohol using
CUSTOM
Type
CUSTOM
Details
chromatographed over 100 g of silica gel using 5% methanol in ether as eluant

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1CCC(NC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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